3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile
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Overview
Description
3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with acetyl, benzyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Similar in structure but lacks the acetyl and benzyl groups.
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyridine ring but have different substituents and biological activities.
1H-pyrrolo[2,3-b]pyridine: Another related compound with distinct pharmacological properties.
Uniqueness
3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
39713-25-2 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-acetyl-1-benzyl-4H-pyridine-4-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c1-12(18)15-11-17(8-7-14(15)9-16)10-13-5-3-2-4-6-13/h2-8,11,14H,10H2,1H3 |
InChI Key |
MYSKOXFUCHICNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=CC1C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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